molecular formula C7H13N3S B13145656 4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine

4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13145656
M. Wt: 171.27 g/mol
InChI Key: AAILQZHCTBILRJ-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group and a methylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-(methylsulfanyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-4-(methylsulfanyl)benzene: Similar in containing a methylsulfanyl group but differs in the core structure.

    2-Methylsulfanyl-1,4-dihydropyrimidines: Contains a methylsulfanyl group and a different heterocyclic core.

    2-Methyl-4-(methylsulfanyl)quinoline: Another compound with a methylsulfanyl group but with a quinoline core.

Uniqueness

4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a pyrazole core with a methylsulfanyl ethyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

4-methyl-1-(2-methylsulfanylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3S/c1-6-5-10(3-4-11-2)9-7(6)8/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

AAILQZHCTBILRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCSC

Origin of Product

United States

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